molecular formula C18H34O4 B13849090 Di(n-butyl-d9) 1,10-Decanedioate

Di(n-butyl-d9) 1,10-Decanedioate

Cat. No.: B13849090
M. Wt: 332.6 g/mol
InChI Key: PYGXAGIECVVIOZ-QOUIYNNGSA-N
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Description

Di(n-butyl-d9) 1,10-Decanedioate is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of decanedioic acid, where the hydrogen atoms in the butyl groups are replaced with deuterium (d9). This compound is often utilized as a reference material in various analytical applications due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(n-butyl-d9) 1,10-Decanedioate typically involves the esterification of decanedioic acid with deuterated butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation and ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Di(n-butyl-d9) 1,10-Decanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of decanedioic acid and deuterated butanol.

    Transesterification: This reaction involves the exchange of the butyl groups with other alcohols in the presence of a catalyst.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide in an alcohol solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Decanedioic acid and deuterated butanol.

    Transesterification: New esters with different alcohol groups.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Di(n-butyl-d9) 1,10-Decanedioate is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Environmental Studies: Employed in the analysis of phthalates and other environmental contaminants.

    Pharmaceutical Research: Utilized in the study of drug metabolism and pharmacokinetics.

    Material Science: Applied in the development of new polymers and plasticizers.

Mechanism of Action

The mechanism of action of Di(n-butyl-d9) 1,10-Decanedioate is primarily related to its role as a reference material. Its stable isotopic labeling allows for precise quantification and analysis in various scientific experiments. The deuterium atoms provide a distinct mass difference, making it easily distinguishable from non-labeled compounds in mass spectrometry.

Comparison with Similar Compounds

Similar Compounds

    Di(n-butyl) 1,10-Decanedioate: The non-deuterated version of the compound.

    Diethyl 1,10-Decanedioate: An ester of decanedioic acid with ethyl groups.

    Dibutyl Sebacate: An ester of sebacic acid with butyl groups.

Uniqueness

Di(n-butyl-d9) 1,10-Decanedioate is unique due to its stable isotopic labeling with deuterium. This labeling provides advantages in analytical applications, allowing for more accurate and sensitive detection compared to non-labeled compounds. Its use as a reference material in various fields highlights its importance in scientific research.

Properties

Molecular Formula

C18H34O4

Molecular Weight

332.6 g/mol

IUPAC Name

bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) decanedioate

InChI

InChI=1S/C18H34O4/c1-3-5-15-21-17(19)13-11-9-7-8-10-12-14-18(20)22-16-6-4-2/h3-16H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,15D2,16D2

InChI Key

PYGXAGIECVVIOZ-QOUIYNNGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCCCC(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCOC(=O)CCCCCCCCC(=O)OCCCC

Origin of Product

United States

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